1.1. Compound Description: 2-Pyrazolyl-N(6)-substituted adenosine derivatives are a class of compounds investigated for their activity as adenosine A(3) receptor agonists. These compounds exhibit high affinity and selectivity for the A(3) adenosine receptor subtype. []
1.2. Relevance: While structurally distinct from N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide, the 2-pyrazolyl-N(6)-substituted adenosine derivatives highlight the exploration of heterocyclic scaffolds for targeting specific receptor subtypes. The presence of pyrazole and pyridine rings in some of these adenosine derivatives suggests a potential overlap in chemical space and potential for future exploration of hybrid structures incorporating elements of both compound classes. []
2.1. Compound Description: 11C-MPDX is a radiolabeled antagonist used as a PET tracer for studying adenosine A1 receptors. It has been observed that 11C-MPDX displays inverse agonist properties, showing higher affinity for the inactive state of the A1 receptor. []
2.2. Relevance: Although structurally dissimilar to N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide, the study of 11C-MPDX highlights the importance of understanding receptor pharmacology and the potential for different ligand binding modes. The concept of inverse agonism emphasizes the complexity of receptor-ligand interactions and suggests that modifications to the structure of N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide could potentially lead to compounds with altered pharmacological profiles. []
3.1. Compound Description: This compound is a potent and selective A3 adenosine receptor agonist designed for the treatment of cardiac ischemia. It was synthesized by condensing a modified adenosine molecule with a complex benzoxazole amine fragment. []
3.2. Relevance: This compound shares a structural similarity with N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide in terms of its heterocyclic framework. Both compounds contain a central heterocyclic core (purine in the A3 agonist, furan in the target compound) linked to substituted aromatic and heteroaromatic rings. This suggests that modifications to the heterocyclic core or the substituents might be explored to modulate the pharmacological properties of N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide. []
1,2-bis-sulfonamide derivatives
4.1. Compound Description: These compounds are modulators of chemokine receptors, a group of proteins involved in immune system responses. The chemical structures of these derivatives vary, with different substituents attached to the central 1,2-bis-sulfonamide scaffold. []
4.2. Relevance: Several 1,2-bis-sulfonamide derivatives include a 2-thienyl substituent, directly linking them to N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide, which features a furan ring. This structural similarity highlights the significance of exploring variations in heterocyclic motifs when designing new molecules with potential biological activity. Further investigation could involve incorporating a benzothiazole or similar moiety into the 1,2-bis-sulfonamide framework, potentially leading to novel chemokine receptor modulators. []
4-(4-benzyloxy-butoxy)-1-(2,4-dichloro-benzyl)-1H-pyridin-2-one and its analogues
5.1. Compound Description: This compound and its numerous analogues are identified as potent FabI inhibitors. These molecules typically feature a central pyridine ring with various substituents. []
5.2. Relevance: While lacking the specific benzothiazole and furan moieties present in N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide, several analogues within this series incorporate a pyridine ring, like the target compound. This shared feature suggests a potential avenue for investigating whether modifications incorporating elements of both compound classes could result in compounds with synergistic or enhanced biological activities. []
Apoptosis-inducing agents
6.1. Compound Description: This group encompasses a diverse range of compounds designed to induce apoptosis (programmed cell death) for treating cancer and immune diseases. Their structures are highly variable, often featuring complex, multi-ring systems. []
6.2. Relevance: While structurally diverse from N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide, the exploration of apoptosis-inducing agents highlights the importance of exploring various chemical scaffolds for specific therapeutic applications. The significant structural differences suggest that any potential overlap in their mechanisms of action or biological targets is likely coincidental. []
7.1. Compound Description: This series comprises various pyrimidine derivatives acting as Myristate inhibitors, targeting BCR-ABL, a protein implicated in certain cancers. []
7.2. Relevance: Despite the absence of a shared core structure with N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide, one compound in this series, {6-[2-(4-Methyl-piperazin-1-yl)-pyridin-4-yl]-pyrimidin-4-yl}-(4-trifluoromethoxyphenyl)-amine, features a pyridine ring, a structural motif also found in the target compound. This shared feature highlights the significance of exploring variations in substituents and their positioning on heterocyclic scaffolds when designing new molecules. It suggests that modifications to N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide, focusing on the pyridine ring and incorporating structural elements from this Myristate inhibitor series, could potentially lead to novel compounds with desirable biological properties. []
4,6-dihydro-1,4,6,8-tetramethyl-3-phenyldipyrazolo[3,4-b:4′,3′-d]pyridin-5(3H)-one (16) and 4,6-dihydro-3,4,6,8-tetramethyl-1-phenyldipyrazolo[4,3-b:4′,3′-d]pyridin-5(1H)-one (17)
8.1. Compound Description: These two isomeric compounds were unexpectedly formed during a nonclassical Pschorr and Sandmeyer reaction in a study focused on pyrazole chemistry. Compound 17, in particular, was found to intercalate into DNA and exhibited antiproliferative activity against NCI-H460 pulmonary carcinoma cells. []
8.2. Relevance: Although these compounds differ significantly in structure from N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide, the study highlights the potential for discovering novel bioactive compounds through unexpected chemical transformations. It underscores the importance of exploring diverse synthetic routes and analyzing unexpected products, as they might possess interesting biological properties. []
3-cicloalquilaminopirrolidina derivatives
9.1. Compound Description: These are a series of compounds designed as modulators of chemokine receptors, with various substituents on the core structure. []
9.2. Relevance: While these compounds don't share the same core structure with N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide, they highlight the importance of exploring diverse chemical structures for targeting chemokine receptors. The variety of substituents and their effects on activity in this series might provide insights into modifying the target compound to modulate its potential interactions with chemokine receptors. []
5-HT1A receptor ligands
10.1. Compound Description: This category includes various compounds known to interact with the 5-HT1A receptor, a subtype of serotonin receptor in the brain. It includes agonists, antagonists, and inverse agonists, each exhibiting distinct effects on receptor activity. []
10.2. Relevance: Although structurally diverse from N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide, this research emphasizes the complexities of receptor pharmacology and the potential for discovering ligands with diverse functional profiles. The identification of a mutant receptor (5-HT1A-D116A) responsive only to specific synthetic ligands highlights the potential for targeted drug development. While the target compound may not directly interact with 5-HT1A receptors, the study underscores the value of investigating the pharmacological profiles of novel compounds, as they might reveal unexpected interactions with therapeutic targets. []
11.1. Compound Description: This group consists of pyrazole and triazole derivatives designed to inhibit KSP (kinesin spindle protein), a target for anti-cancer drugs. These compounds often have a central heterocyclic scaffold with various substituents. []
12.2. Relevance: Although structurally distinct from N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide, this research highlights the exploration of specific heterocyclic scaffolds for developing KSP inhibitors. While the target compound may not directly target KSP, the research underscores the importance of understanding the structure-activity relationships of heterocyclic compounds for developing new therapeutics. It suggests that future studies could explore incorporating pyrazole or triazole moieties into the structure of N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide or its derivatives to investigate their potential as KSP inhibitors. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.